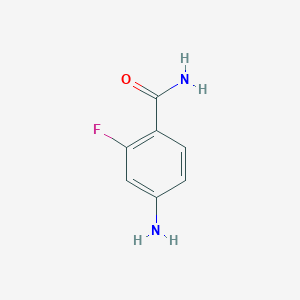

2-((2-(Methacryloyloxy)ethyl)dimethylammonio)acetate

Descripción general

Descripción

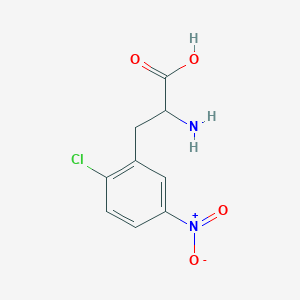

2-((2-(Methacryloyloxy)ethyl)dimethylammonio)acetate, also known as EDMA, is a synthetic compound of biological interest. It is an acrylate-based quaternary ammonium salt that has been used in a variety of scientific and medical applications. EDMA has been studied for its potential uses in biotechnology, drug delivery, and biocatalysis. EDMA is a water-soluble compound, which makes it useful for a wide range of applications.

Aplicaciones Científicas De Investigación

Biocompatible Block Copolymers

2-(Methacryloyloxy)ethyl phosphorylcholine (MPC) is used to create biocompatible copolymers. These copolymers are clinically significant in various biomedical applications. Recent studies have shown that MPC can be homopolymerized with high conversions and good control via atom transfer radical polymerization (ATRP) in protic media. This leads to the synthesis of a wide range of well-defined MPC-based block copolymers. The applications of these copolymers include their use in poly(alkylene oxides) or poly(dimethylsiloxane), and their ability to incorporate a range of methacrylic and other monomers (Ma et al., 2003).

Synthesis and Solution Properties

Poly{2-(N,N-dimethylamino)ethyl methacrylate [poly(DMMA)]} is synthesized and then reacted with hydrogen peroxide, diethyl sulfate, and chloroacetic acid. This forms ion-containing water-soluble polymers such as poly[N,N-dimethyl-N-(2-methacryloyloxyethyl)amine N-oxide], poly[N-ethyl-N,N-dimethyl-N-(2-methacryloyloxyethyl)ammonium ethyl sulfate], and poly[N,N-dimethyl-N-(2-methacryloyloxy)ethylammonioacetate]. These charged polymers' solution properties are analyzed through their reduced viscosities in aqueous solutions, revealing significant insights into their behavior and potential applications (Hiwatashi et al., 2005).

Temperature-Responsive Behavior of Carboxy-Sulfobetaine Block Copolymers

Research on the block copolymer poly(2-((2-(methacryloyloxy)ethyl)dimethylammonio)acetate)-b-poly(3-(N-(2-metharyloylethyl)-N,N-dimethylammonio)propanesulfonate) (PGLBT- b-PSPE) synthesized via RAFT technique demonstrates UCST (upper critical solution temperature) behavior. This study provides insights into the temperature-responsivity of these copolymers and their potential application in various fields, including microfluidic devices and sensors (Lim et al., 2019).

Effects of Halide Anions on Double Hydrophilic Carboxy-Sulfobetaine Block Copolymers

The double polybetaine block copolymer poly(this compound)-block-poly(3-((2-(methacryloyloxy)¬ethyl)dimethylammonio)propane-1-sulfonate (PGLBT-b-PSPE) in sodium halide aqueous solutions exhibits a unique response to salt ions. This reaction, influenced by various halides, has implications in polymer science and applications in fields where ion-specific interactions are crucial (Lim et al., 2020).

Safety and Hazards

It is advised to avoid breathing mist, gas, or vapors of this compound. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

It’s known that this compound is used in research and development , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate. For instance, pH has been shown to affect the state of carboxybetaine-containing diblock copolymers .

Análisis Bioquímico

Biochemical Properties

2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate plays a significant role in biochemical reactions due to its zwitterionic nature, which allows it to interact with various biomolecules. It is commonly used as a cationic monomer in the synthesis of polymers such as ion exchange resins and polycationic polymers . The compound interacts with enzymes, proteins, and other biomolecules through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the stability and activity of the biomolecules, making 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate a valuable tool in biochemical research .

Cellular Effects

2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s zwitterionic nature allows it to interact with cell membranes, potentially altering membrane permeability and affecting ion transport . Additionally, 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate can impact the expression of genes involved in cellular stress responses and metabolic pathways, leading to changes in cellular function and homeostasis .

Molecular Mechanism

The molecular mechanism of action of 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity . These binding interactions can lead to conformational changes in the biomolecules, affecting their function. Additionally, 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate can change over time due to its stability and degradation properties. The compound is stable under inert gas and should be stored at 0-10°C to prevent degradation . Over time, exposure to light, moisture, and heat can lead to the decomposition of the compound, affecting its efficacy in biochemical experiments . Long-term studies have shown that 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate vary with different dosages in animal models. At lower doses, the compound can enhance cellular function and promote biocompatibility . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which toxicity increases .

Metabolic Pathways

2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes, leading to changes in cellular energy production and metabolic homeostasis . These interactions can have significant implications for cellular metabolism and overall cellular function .

Transport and Distribution

Within cells and tissues, 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate is transported and distributed through interactions with transporters and binding proteins . The compound’s zwitterionic nature allows it to cross cell membranes and accumulate in specific cellular compartments . This localization can affect the compound’s activity and function, influencing its efficacy in biochemical and biomedical applications .

Subcellular Localization

The subcellular localization of 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, and other organelles, where it can exert its effects on cellular function . This localization is critical for its role in modulating cellular processes and biochemical reactions .

Propiedades

IUPAC Name |

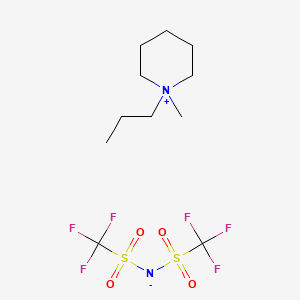

2-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-8(2)10(14)15-6-5-11(3,4)7-9(12)13/h1,5-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMZRFVLRULBOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC[N+](C)(C)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79702-43-5 | |

| Details | Compound: Ethanaminium, N-(carboxymethyl)-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, inner salt, homopolymer | |

| Record name | Ethanaminium, N-(carboxymethyl)-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, inner salt, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79702-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID701027270 | |

| Record name | 2-[Dimethyl(2-oxido-2-oxoethyl)ammonio]ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62723-61-9 | |

| Record name | 2-[Dimethyl(2-oxido-2-oxoethyl)ammonio]ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6,6]-Phenyl-C71-butyric Acid Methyl Ester](/img/structure/B3029281.png)